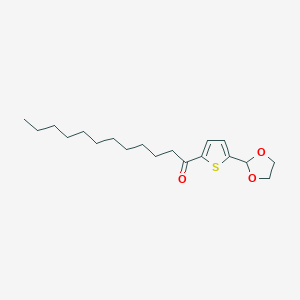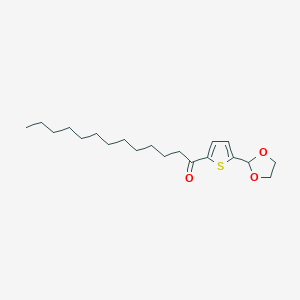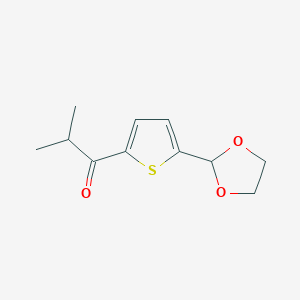
Potassium trifluoro(6-fluoropyridin-3-yl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of potassium trifluoro(organo)borates has been demonstrated through various methods. For instance, potassium Boc-protected aminomethyltrifluoroborate was synthesized using a "one-pot" process, which is a primary aminomethyl equivalent . This synthesis is significant as it provides a pathway to create aminomethyltrifluoroborate, which can be used in Suzuki-Miyaura cross-coupling reactions with aryl and hetaryl chlorides, yielding good to excellent results . Additionally, an improved synthesis method has been described for the high-yield production of sodium, potassium, and thallium hydrotris[3,5-bis(trifluoromethyl)pyrazolyl]borates, starting from 3,5-bis(trifluoromethyl)pyrazole and using NaBH4 and KBH4 .
Molecular Structure Analysis
The molecular structure of potassium trifluoro(organo)borates is characterized by various spectroscopic techniques, including ^1H-, ^13C-, ^19F-, and ^11B-NMR spectroscopy . Specifically, the X-ray crystal structure of a thallium derivative of a related compound, hydrotris[3,5-bis(trifluoromethyl)pyrazolyl]borate, was determined, revealing a pyramidal geometry around the thallium atom with varying Tl–N distances . This structural information is crucial for understanding the reactivity and potential applications of these compounds in chemical synthesis.
Chemical Reactions Analysis
Potassium trifluoro(organo)borates are versatile reagents in organic synthesis. They have been used in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds . These reactions are facilitated by the stability and reactivity of the trifluoroborate group, allowing for the coupling with a variety of aryl and hetaryl chlorides. Furthermore, potassium trifluoro(organo)borates have been shown to react with dehydroamino esters in the presence of rhodium complexes, leading to the formation of alanine derivatives with various amino protecting groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of potassium trifluoro(organo)borates are influenced by their molecular structure and the presence of the trifluoroborate group. These compounds are highly stable and can be easily prepared, which makes them suitable for a wide range of chemical reactions . The stability is also reflected in their ability to be characterized by NMR spectroscopy, providing detailed information about their electronic environment . The reactivity of these compounds, as demonstrated in cross-coupling and 1,4-addition reactions, highlights their potential as intermediates in the synthesis of more complex organic molecules .
Aplicaciones Científicas De Investigación
Organic Chemistry Applications
Potassium trifluoro(organo)borates, including derivatives like potassium trifluoro(6-fluoropyridin-3-yl)borate, are highly stable organoboron compounds. They have been identified as promising alternatives to other organoboron reagents in organic chemistry due to their interesting reactivity. These compounds are notably involved in transmetallation reactions with transition metals and have shown to be more reactive than boronic acids or esters in various reactions. Their applications extend to the preparation of alanine derivatives and their use in efficient cross-coupling reactions, demonstrating versatility and utility in organic synthesis (Darses & Genêt, 2003), (Navarre, Darses & Genêt, 2004).
Inorganic Chemistry and Coordination Compounds
In the realm of inorganic chemistry, potassium trifluoro(6-fluoropyridin-3-yl)borate shows potential in the synthesis and structural characterization of various metal complexes. Studies have demonstrated their role in forming stable complexes with lanthanides and other metals, highlighting their importance in the development of novel coordination compounds with diverse applications (Bell et al., 2001).
Spectroscopic Studies and Molecular Structure
Potassium trifluoro(6-fluoropyridin-3-yl)borate is also relevant in spectroscopic studies, providing insights into the molecular structure of various borate compounds. Through NMR spectroscopy, these compounds contribute to the understanding of molecular interactions and structural properties in solution, aiding in the characterization of complex organometallic structures (López et al., 1995).
Applications in Material Science
Furthermore, research has explored the use of potassium trifluoro(6-fluoropyridin-3-yl)borate and related compounds in material science. Their properties are studied in the context of developing new materials with specific electronic or optical characteristics, contributing to the advancement of technologies in this field (Lili et al., 2016).
Propiedades
IUPAC Name |
potassium;trifluoro-(6-fluoropyridin-3-yl)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BF4N.K/c7-5-2-1-4(3-11-5)6(8,9)10;/h1-3H;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIUXLLFAUQFID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CN=C(C=C1)F)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BF4KN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649123 |
Source


|
| Record name | Potassium trifluoro(6-fluoropyridin-3-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium trifluoro(6-fluoropyridin-3-yl)borate | |
CAS RN |
1111732-94-5 |
Source


|
| Record name | Potassium trifluoro(6-fluoropyridin-3-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium 2-fluoropyridine-5-trifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














